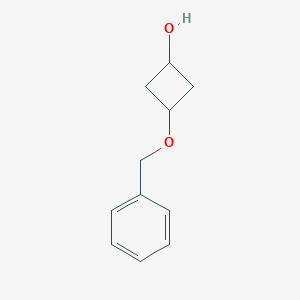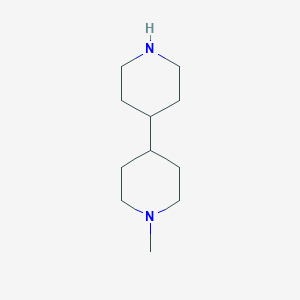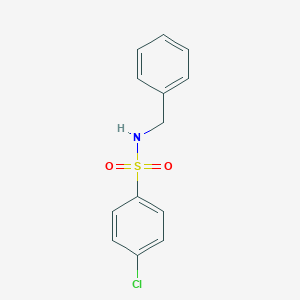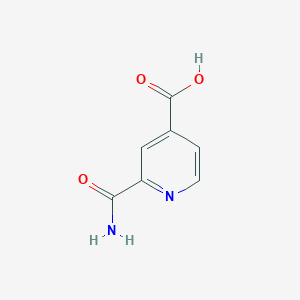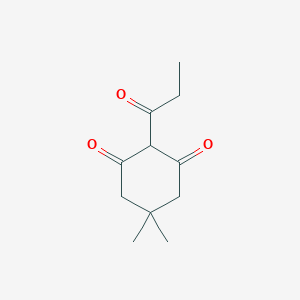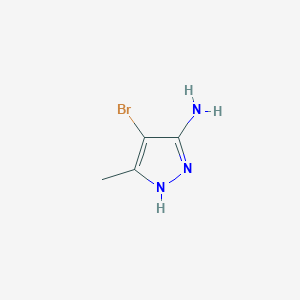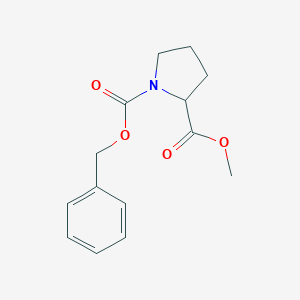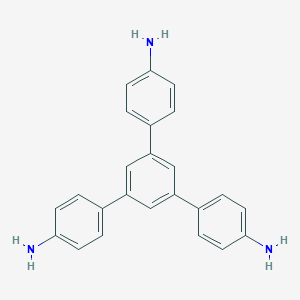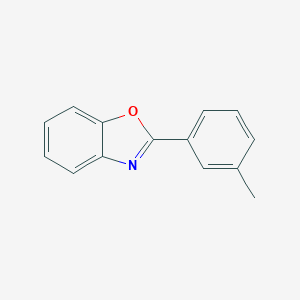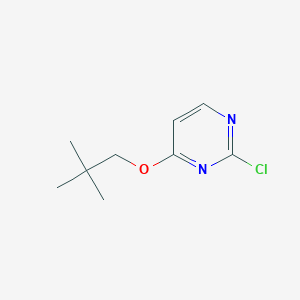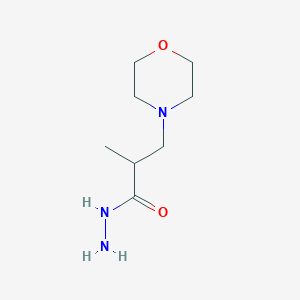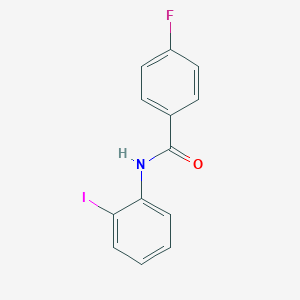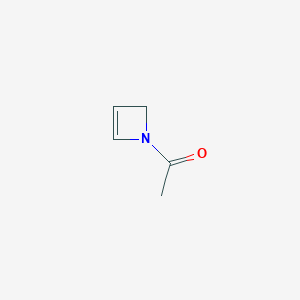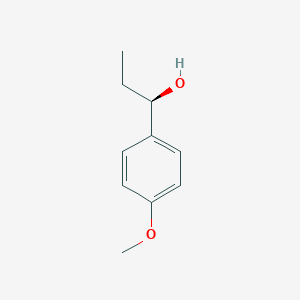
(1R)-1-(4-methoxyphenyl)propan-1-ol
Übersicht
Beschreibung
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials, including the reagents, conditions, and steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Antiradical Activity
(1R)-1-(4-methoxyphenyl)propan-1-ol has been studied for its potential antimicrobial and antiradical activities. Čižmáriková et al. (2020) synthesized a series of compounds, including (1R)-1-(4-methoxyphenyl)propan-1-ol, and tested them against various human pathogens. The study revealed that these compounds exhibit antimicrobial activities against bacteria like Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans. Additionally, they demonstrated antioxidant activity, as measured by DPPH and ABTS.+ methods, although these activities were found to be lower compared to certain types of beta blockers (Čižmáriková et al., 2020).
2. Synthesis of Optical Active Intermediates
Fan et al. (2008) reported on the synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine, an optically active intermediate derived from (1R)-1-(4-methoxyphenyl)propan-1-ol, which is used for creating (R,R)-formoterol. This process involves protecting amino groups, cyclization, and coupling with Grignard reagent, demonstrating the compound’s role in synthesizing complex pharmaceutical agents (Fan et al., 2008).
3. Production of Enantiomerically Enriched Chiral Carbinols
Tozlu et al. (2019) explored the use of Weissella paramesenteroides as a biocatalyst for the reduction of acetophenones to their corresponding alcohols, including (1R)-1-(4-methoxyphenyl)propan-1-ol. This study highlights the application of (1R)-1-(4-methoxyphenyl)propan-1-ol in producing chiral aromatic alcohols, which are of significant interest in pharmaceutical research due to their high enantioselectivity and conversion rates (Tozlu et al., 2019).
4. Anticancer Activity
Research on compounds related to (1R)-1-(4-methoxyphenyl)propan-1-ol has also indicated potential anticancer properties. Rayanil et al. (2011) isolated a new phenolic compound closely related to (1R)-1-(4-methoxyphenyl)propan-1-ol from the wood of Millettia leucantha, which exhibited strong cytotoxicity against certain tumor cell lines (Rayanil et al., 2011).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound, such as new reactions it could be used in, new applications for it, or new methods for its synthesis.
Eigenschaften
IUPAC Name |
(1R)-1-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELLLNVFFUWXHI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288744 | |
| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-methoxyphenyl)propan-1-ol | |
CAS RN |
105836-14-4 | |
| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105836-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



